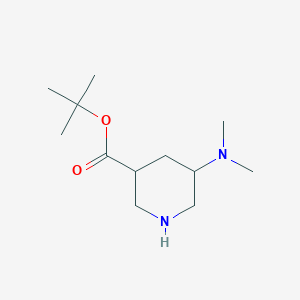

tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate

Description

tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at position 3 and a dimethylamino substituent at position 5 of the six-membered ring. The tert-butyl ester moiety enhances steric bulk and stability, while the dimethylamino group introduces strong electron-donating properties, influencing the compound’s basicity and solubility. Such derivatives are commonly utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neurotransmitter analogs, where the piperidine scaffold serves as a conformational constraint. The compound’s stereochemistry (if specified) and functional group arrangement make it a versatile building block for further derivatization .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 5-(dimethylamino)piperidine-3-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-10(14(4)5)8-13-7-9/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

YLWZYPUNUCFEMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CNC1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Formation of N-substituted piperidine derivatives.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and carbamates .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs targeting the central nervous system and other therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxylates with varied substituents exhibit distinct physicochemical and reactivity profiles. Below is a detailed comparison of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate with two structurally related compounds:

Table 1: Structural and Functional Comparison

Structural Differences

- Substituent Positions: The target compound has its carboxylate at position 3, whereas HD-9060 and the trifluoromethyl analog place the carboxylate at position 1 (directly on the piperidine nitrogen). This positional shift alters steric and electronic interactions with adjacent groups. The dimethylamino group at position 5 in the target compound contrasts with hydroxyl (HD-9060) and trifluoromethyl () groups in analogs, leading to divergent reactivity and solubility profiles .

- Functional Group Chemistry: HD-9060: The primary amine (NH₂) at position 3 and hydroxyl (OH) at position 5 enable hydrogen bonding, increasing solubility in polar solvents like water or methanol. Trifluoromethyl Analog: The CF₃ group at position 5 is strongly electron-withdrawing, reducing basicity of the piperidine nitrogen while enhancing lipid membrane permeability .

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (NMe₂) in the target compound donates electron density to the ring, increasing the basicity of the piperidine nitrogen compared to the CF₃-containing analog.

Steric Considerations :

- The tert-butyl ester in all compounds introduces steric hindrance, but its position at 3 (target) versus 1 (analogs) affects conformational flexibility. For example, the target compound’s ester at 3 may hinder nucleophilic attacks at adjacent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.